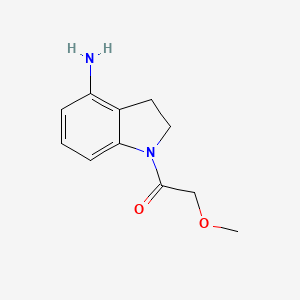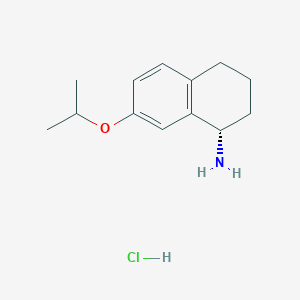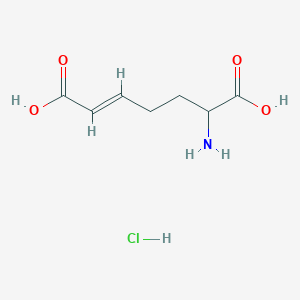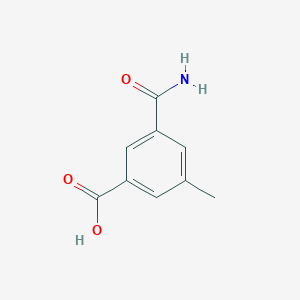
1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Vue d'ensemble
Description
1-(4-Amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one, also known as 1-Indolyl-2-methoxyethanone, is a synthetic compound which has been studied for its potential applications in scientific research. It is a member of the indole family of compounds, which are characterized by their indole ring structure. This compound has been studied for its ability to act as a substrate for enzymes, its ability to modulate the activity of certain proteins, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Photoinduced Molecular Transformations
Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones via a one-step reaction. This method involves a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various electron-rich alkenes. The study highlights the potential of this compound in photoinduced molecular transformations, offering a pathway to synthesize complex heterocyclic quinones [Kobayashi et al., 1993].
Synthesis of Antineoplastic Agents
Nguyen et al. (1990) reported the synthesis of indole derivatives, specifically 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles. These compounds exhibited antitumor activity, marking the relevance of indole derivatives in developing new antineoplastic agents [Nguyen et al., 1990].
Conformational Studies in Peptides
Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogs, which have a ring that bridges the α-carbon and the 4-position of the indole ring. These analogs are designed for use in peptide conformation elucidation studies, showing the application of indole derivatives in structural biology and peptide research [Horwell et al., 1994; Horwell et al., 1995].
Antibacterial and Antifungal Applications
Radhakrishnan et al. (2020) synthesized Schiff bases derived from Tryptophan and tested their antibacterial and antifungal activities. This study illustrates the utility of indole-containing compounds in antimicrobial research [Radhakrishnan et al., 2020].
Palladium-Catalyzed Carbonylation in Organic Synthesis
Gabriele et al. (2008) utilized 1-(2-aminoaryl)-2-yn-1-ols, derived from indole compounds, in palladium-catalyzed carbonylation reactions. This study underscores the role of indole derivatives in facilitating complex organic synthesis processes [Gabriele et al., 2008].
Propriétés
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-11(14)13-6-5-8-9(12)3-2-4-10(8)13/h2-4H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCLCOBRGYLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)


![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)



![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)



